molecular formula C16H10Cl2N2 B14167051 2,5-Bis(4-chlorophenyl)pyrazine CAS No. 74376-33-3

2,5-Bis(4-chlorophenyl)pyrazine

Cat. No.: B14167051
CAS No.: 74376-33-3
M. Wt: 301.2 g/mol
InChI Key: UMBLOHGDCWEGIU-UHFFFAOYSA-N
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Description

2,5-Bis(4-chlorophenyl)pyrazine is a heterocyclic compound with the molecular formula C16H10Cl2N2. It is characterized by a pyrazine ring substituted with two 4-chlorophenyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-chlorophenyl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazine ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-chlorophenyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .

Scientific Research Applications

2,5-Bis(4-chlorophenyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-chlorophenyl)pyrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity.

Properties

CAS No.

74376-33-3

Molecular Formula

C16H10Cl2N2

Molecular Weight

301.2 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)pyrazine

InChI

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

UMBLOHGDCWEGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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